4-Bromo-3,3-dimethylbut-1-yne
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Overview
Description
4-Bromo-3,3-dimethylbut-1-yne is an organic compound with the molecular formula C6H9Br It is a brominated alkyne, characterized by the presence of a bromine atom attached to a butyne structure with two methyl groups at the third carbon
Mechanism of Action
Target of Action
It is known that alkyl halides like this compound are often used in organic synthesis, where they can react with a variety of nucleophiles .
Mode of Action
The compound “1-Butyne, 4-bromo-3,3-dimethyl-” interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons. This results in the formation of a new bond .
Biochemical Pathways
Alkyl halides are known to participate in various organic reactions, which can lead to the synthesis of a wide range of organic compounds .
Result of Action
The molecular and cellular effects of the action of “1-Butyne, 4-bromo-3,3-dimethyl-” are largely dependent on the nature of the nucleophile it reacts with. The product of the reaction can have various effects based on its own chemical nature and reactivity .
Action Environment
The action, efficacy, and stability of “1-Butyne, 4-bromo-3,3-dimethyl-” can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, the rate of nucleophilic substitution reactions can be influenced by temperature and the nature of the solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,3-dimethylbut-1-yne typically involves the bromination of 3,3-dimethylbut-1-yne. This can be achieved through the reaction of 3,3-dimethylbut-1-yne with bromine in the presence of a suitable catalyst or under specific reaction conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,3-dimethylbut-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with various reagents, such as hydrogenation to form alkanes or halogenation to form dihalides.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a palladium catalyst.
Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: Alkanes or dihalides, depending on the specific addition reaction.
Scientific Research Applications
4-Bromo-3,3-dimethylbut-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
3,3-Dimethylbut-1-yne: Lacks the bromine atom, resulting in different reactivity and applications.
4-Chloro-3,3-dimethylbut-1-yne: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: This uniqueness makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-bromo-3,3-dimethylbut-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-4-6(2,3)5-7/h1H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIMXVNHJOGICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309463-42-9 |
Source
|
Record name | 4-bromo-3,3-dimethylbut-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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